molecular formula C19H37BrN2 B14254862 N,N,N-Trimethyl-12-(1H-pyrrol-1-yl)dodecan-1-aminium bromide CAS No. 343980-67-6

N,N,N-Trimethyl-12-(1H-pyrrol-1-yl)dodecan-1-aminium bromide

Cat. No.: B14254862
CAS No.: 343980-67-6
M. Wt: 373.4 g/mol
InChI Key: ZFROZQZDGWOAFS-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-12-(1H-pyrrol-1-yl)dodecan-1-aminium bromide: is a quaternary ammonium compound that features a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-12-(1H-pyrrol-1-yl)dodecan-1-aminium bromide typically involves the alkylation of pyrrole with a suitable alkyl halide, followed by quaternization with trimethylamine. The reaction conditions often include the use of solvents such as trifluoroethanol and catalysts like trifluoroacetic acid under microwave conditions .

Industrial Production Methods: Industrial production methods for this compound may involve scalable multigram synthesis techniques. For instance, a scalable synthesis of a similar compound, N,N,N-triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate, has been reported, which can be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions: N,N,N-Trimethyl-12-(1H-pyrrol-1-yl)dodecan-1-aminium bromide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized pyrrole derivatives, reduced aminium compounds, and substituted quaternary ammonium salts.

Scientific Research Applications

Chemistry: In chemistry, N,N,N-Trimethyl-12-(1H-pyrrol-1-yl)dodecan-1-aminium bromide is used as a precursor for the synthesis of water-soluble polypyrroles, which are conductive polymers with applications in organic electronics, electrochemical energy storage, and photovoltaics .

Biology and Medicine: The compound’s unique structure makes it a potential candidate for biological and medicinal research. It can be used in the development of new drugs and therapeutic agents due to its ability to interact with biological molecules.

Industry: In the industrial sector, this compound can be used in the production of conductive materials, sensors, and light-emitting devices. Its solubility in water and organic solvents makes it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-12-(1H-pyrrol-1-yl)dodecan-1-aminium bromide involves its interaction with molecular targets and pathways. The compound can interact with biological membranes, proteins, and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: N,N,N-Trimethyl-12-(1H-pyrrol-1-yl)dodecan-1-aminium bromide is unique due to its longer alkyl chain, which can enhance its solubility and interaction with various substrates. This makes it particularly useful in applications requiring high solubility and specific interactions with biological molecules.

Properties

CAS No.

343980-67-6

Molecular Formula

C19H37BrN2

Molecular Weight

373.4 g/mol

IUPAC Name

trimethyl(12-pyrrol-1-yldodecyl)azanium;bromide

InChI

InChI=1S/C19H37N2.BrH/c1-21(2,3)19-15-11-9-7-5-4-6-8-10-12-16-20-17-13-14-18-20;/h13-14,17-18H,4-12,15-16,19H2,1-3H3;1H/q+1;/p-1

InChI Key

ZFROZQZDGWOAFS-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCCCCCCCCCCN1C=CC=C1.[Br-]

Origin of Product

United States

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